Sodium Pentane-1-Sulfonate Hydrate (CAS 207605-40-1): Mechanistic Insights and Advanced Ion-Pair Chromatography Workflows
Sodium Pentane-1-Sulfonate Hydrate (CAS 207605-40-1): Mechanistic Insights and Advanced Ion-Pair Chromatography Workflows
Introduction
As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of retaining highly polar, hydrophilic, or basic active pharmaceutical ingredients (APIs) on standard reversed-phase (RP) high-performance liquid chromatography (HPLC) columns. Traditional C18 columns often fail to retain these compounds, leading to co-elution with the solvent front. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative, Ion-Pair Reversed-Phase Chromatography (IP-RPC) utilizing specific alkyl sulfonates offers superior robustness, peak symmetry, and reproducibility.
Sodium pentane-1-sulfonate hydrate (CAS 207605-40-1) is a premier ion-pairing reagent[1]. Unlike its longer-chain counterparts (e.g., heptane or octane sulfonates), the five-carbon pentyl chain provides a precisely calibrated degree of hydrophobicity. This prevents the excessive retention of moderately polar APIs, thereby sharpening peak shapes and reducing overall run times while maintaining critical resolutions.
Physicochemical Profiling and Structural Causality
Understanding the physical properties of the reagent is non-negotiable for method transferability. The hydrate form (C₅H₁₁NaO₃S·H₂O) has a molecular weight of 192.21 g/mol , compared to 174.19 g/mol for the anhydrous form[2].
Causality Check: Failing to account for the water of hydration during mobile phase preparation results in a ~9.4% deficit in the molar concentration of the ion-pairing agent. Because the retention factor ( k′ ) in IP-RPC is directly proportional to the concentration of the ion-pairing reagent in the mobile phase, this oversight is a primary cause of retention time drift and method failure between laboratories.
Table 1: Quantitative Physicochemical Data of Sodium Pentane-1-Sulfonate Hydrate
| Parameter | Value | Scientific Implication for HPLC |
| CAS Number | 207605-40-1[1] | Ensures correct procurement of the monohydrate form to avoid molarity errors. |
| Molecular Weight | 192.21 g/mol [1] | Critical for accurate gravimetric calculations (e.g., 10 mM solutions). |
| UV Absorbance (210 nm) | Amax ≤ 0.06[3] | Exceptional optical transparency enables low-UV detection of trace APIs. |
| pH (Aqueous, 100 g/L) | 5.5 - 7.5[3] | Mildly acidic/neutral baseline; requires buffering to match specific API pKa. |
| Solubility (Water) | Soluble (≥ 0.5 M)[3] | Prevents system overpressure and precipitation in highly aqueous mobile phases. |
Mechanistic Action in Ion-Pair Chromatography
The retention mechanism in IP-RPC is a dynamic equilibrium. When sodium pentane-1-sulfonate is introduced into the mobile phase, its hydrophobic pentyl tail partitions into the C18 stationary phase, effectively transforming the neutral surface into a dynamically charged cation-exchange surface. Concurrently, the anionic sulfonate head group forms an electrostatic ion-pair complex with protonated basic analytes (e.g., amines) in the mobile phase[4]. This neutral complex then partitions into the stationary phase, drastically increasing retention.
Fig 1. Mechanistic pathway of ion-pair formation and stationary phase partitioning in IP-RPC.
Self-Validating Experimental Protocols
Protocol 1: Preparation of a 10 mM IP-RPC Mobile Phase
Causality: IP-RPC methods are highly sensitive to pH and reagent concentration. The pH must be strictly controlled at least 2 units below the analyte's pKa to ensure full protonation of the analyte, maximizing ion-pair formation with the sulfonate group.
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Gravimetric Addition: Weigh exactly 1.922 g of Sodium pentane-1-sulfonate hydrate[1].
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Dissolution: Dissolve the solid in 900 mL of HPLC-grade water.
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Buffering & pH Adjustment: Add the required buffer salt (e.g., 10 mM KH₂PO₄). Titrate the pH to 3.0 using orthophosphoric acid.
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Self-Validation Gate: If the pH fluctuates by >0.05 units over 10 minutes of stirring, the buffer capacity is insufficient; discard and remake.
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Volume Adjustment: Bring the total volume to 1000 mL with HPLC-grade water.
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Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.
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Equilibration: Pump the mobile phase through the C18 column at 1.0 mL/min for at least 30 column volumes.
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Self-Validation Gate: Monitor the UV baseline at 210 nm. Equilibration is only confirmed when baseline drift is < 0.1 mAU/min.
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Fig 2. Self-validating workflow for IP-RPC mobile phase preparation and system equilibration.
Protocol 2: HPLC Method for Polar Basic APIs (e.g., Gentamicin or Vitamin B6)
Gentamicin lacks a strong UV chromophore and contains multiple amino groups, leading to severe peak tailing on standard C18 columns[4]. By utilizing sodium pentane-1-sulfonate, we neutralize the charge, mask residual silanol interactions, and enable robust retention.
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Mobile Phase: 0.04% Sodium pentanesulfonate solution (pH adjusted to 3.0 with acetic acid) / Methanol (85:15 v/v)[5].
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Stationary Phase: End-capped C18 column (e.g., 4.6 × 250 mm, 5 µm).
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Flow Rate & Temperature: 1.0 mL/min at 35°C[5].
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Detection: UV at 200 nm (for Gentamicin)[4] or 291 nm (for Vitamin B6)[5].
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System Suitability (Self-Validation): Inject a standard solution 5 times. The method is validated for the sample run only if the Relative Standard Deviation (RSD) of the retention time is ≤ 1.0% and the USP tailing factor is ≤ 1.5.
Advanced Applications in Drug Development
Sodium pentane-1-sulfonate hydrate is heavily utilized across various facets of pharmaceutical quality control and API impurity profiling.
Table 2: Comparative Chromatographic Applications of Sodium Pentane-1-Sulfonate
| Application / Analyte | Mobile Phase Composition | Causality for using Pentanesulfonate | Reference |
| Gentamicin | Pentanesulfonate + Methanol | Masks multiple amino groups, prevents silanol-induced peak tailing, and enables direct UV detection without derivatization. | SciSpace[4] |
| Paracetamol & Ascorbic Acid | 1 mM Pentanesulfonate in Formic Acid/MeOH/Water | Ascorbic acid is highly polar. Pentanesulfonate selectively increases its retention to resolve it from the solvent front and paracetamol. | ResearchGate[6] |
| Regadenoson Impurities | 15 mM Pentanesulfonate (pH 4.2) / Methanol | Provides high-resolution gradient elution for structurally similar degradation products during API stability testing. | Google Patents[7] |
| Vitamin B6 | 0.04% Pentanesulfonate (pH 3.0) / Methanol (85:15) | Retains the highly hydrophilic pyridoxine ring on a standard C18 column, meeting Pharmacopoeia standards. | Welch Materials[5] |
Conclusion
Sodium pentane-1-sulfonate hydrate is not merely a mobile phase additive; it is a fundamental modifier of chromatographic thermodynamics. By understanding its precise physicochemical properties—specifically its hydration state and UV transparency—and applying rigorous, self-validating preparation protocols, analytical scientists can achieve unparalleled precision in the quantification and impurity profiling of highly polar APIs.
References
- Google Patents. "CN105866290A - High performance liquid chromatographic analysis method for related substances of regadenoson.
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ResearchGate. "Simultaneous high-performance liquid chromatography determination of paracetamol and ascorbic acid in tablet dosage forms." Available at: [Link]
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SciSpace. "A new simple liquid chromatographic assay for gentamicin in presence of methylparaben and propylparaben." Available at: [Link]
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Welch Materials. "Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications." Available at:[Link]
Sources
- 1. CAS 207605-40-1: Sodium 1-pentanesulfonate hydrate (1:1:1) [cymitquimica.com]
- 2. Sodium 1-pentanesulfonate monohydrate, HPLC grade 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Sodium 1-pentanesulfonate (22767-49-3) for sale [vulcanchem.com]
- 4. scispace.com [scispace.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105866290A - High performance liquid chromatographic analysis method for related substances of regadenoson - Google Patents [patents.google.com]
